molecular formula C9H9NO2S B3039496 N-(4-ethynylphenyl)methanesulfonamide CAS No. 111448-81-8

N-(4-ethynylphenyl)methanesulfonamide

Cat. No. B3039496
CAS RN: 111448-81-8
M. Wt: 195.24 g/mol
InChI Key: UCHWGULVMAZIMT-UHFFFAOYSA-N
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Description

“N-(4-ethynylphenyl)methanesulfonamide” is a chemical compound with the CAS Number: 111448-81-8 . It has a molecular weight of 195.24 . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name of “N-(4-ethynylphenyl)methanesulfonamide” is N-(4-ethynylphenyl)methanesulfonamide . The InChI code is 1S/C9H9NO2S/c1-3-8-4-6-9(7-5-8)10-13(2,11)12/h1,4-7,10H,2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N-(4-ethynylphenyl)methanesulfonamide” is a solid compound . It has a boiling point of 314.9±44.0 C at 760 mmHg . The compound should be stored at a temperature of 4C, under nitrogen .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-ethynylphenyl)methanesulfonamide, focusing on six unique applications:

Pharmaceutical Development

N-(4-ethynylphenyl)methanesulfonamide: has shown potential in pharmaceutical research, particularly in the development of novel therapeutic agents. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its use in creating new medications for treating conditions such as cancer, inflammation, and infectious diseases .

Chemical Biology

In chemical biology, N-(4-ethynylphenyl)methanesulfonamide is utilized as a tool for studying protein functions and interactions. Its ability to form covalent bonds with specific amino acid residues in proteins makes it valuable for labeling and tracking proteins within cells. This application aids in understanding protein dynamics, interactions, and functions in various biological processes .

Material Science

The compound is also being investigated for its applications in material science. Its ethynyl group allows it to participate in click chemistry reactions, which are used to create complex polymeric materials. These materials have potential applications in creating advanced coatings, adhesives, and nanomaterials with unique properties .

Organic Synthesis

N-(4-ethynylphenyl)methanesulfonamide: serves as a versatile building block in organic synthesis. Its structure enables the formation of various derivatives through chemical modifications. These derivatives can be used in the synthesis of more complex organic molecules, which are essential in the development of new chemical entities for various industrial applications .

Bioconjugation

In the field of bioconjugation, this compound is used to link biomolecules such as proteins, peptides, and nucleic acids to other molecules or surfaces. This linkage is crucial for developing biosensors, diagnostic tools, and targeted drug delivery systems. The ability to precisely control the conjugation process enhances the functionality and specificity of these bioconjugates .

Catalysis

N-(4-ethynylphenyl)methanesulfonamide: is being explored as a ligand in catalytic reactions. Its unique structure can stabilize transition metal complexes, which are essential for catalyzing various chemical reactions. This application is significant in developing more efficient and selective catalysts for industrial processes, including the production of fine chemicals and pharmaceuticals .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . The precautionary statements are P260, P262, P270, P280, P302 + P352, P304 + P340, P305 + P351 + P338, P402 + P404 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

N-(4-ethynylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-3-8-4-6-9(7-5-8)10-13(2,11)12/h1,4-7,10H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHWGULVMAZIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401287932
Record name N-(4-Ethynylphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethynylphenyl)methanesulfonamide

CAS RN

111448-81-8
Record name N-(4-Ethynylphenyl)methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111448-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Ethynylphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 2 L, 3-neck round-bottom flask equipped with an overhead stirrer was added 4-ethynylaniline (30 g, 256 mmol) and pyridine (42.5 ml, 525 mmol) in dichloromethane (512 ml) to give an orange solution. The mixture was cooled to 5° C. and methanesulfonyl chloride (19.96 ml, 256 mmol) was added drop wise over 15 min. The reaction solution was stirred at 5° C. for 2 h and washed with 1M aqueous HCl (3×250 mL). The dichloromethane layer was then washed sequentially with saturated aqueous NaHCO3, water, and saturated aqueous NaCl. The dichloromethane layer was dried over sodium sulfate and treated simultaneously with decolorizing charcoal for 30 min, the solution then filtered through Celite and the filtrate was concentrated. The pink/orange solid was dissolved in a minimal amount of hot ethyl acetate (50-75 mL) and slowly diluted with hexanes (500-600 ml) to give orange crystals that were collected by filtration and dried to provide the title compound (40.0 g, 80%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
42.5 mL
Type
reactant
Reaction Step One
Quantity
512 mL
Type
solvent
Reaction Step One
Quantity
19.96 mL
Type
reactant
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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